7BIO
CAS No.:
Cat. No.: VC0005267
Molecular Formula: C16H10BrN3O2
Molecular Weight: 356.17 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H10BrN3O2 |
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Molecular Weight | 356.17 g/mol |
IUPAC Name | 7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |
Standard InChI | InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H |
Standard InChI Key | HYMACPDEJIEMST-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C4C=CC=C(C4=NC3=O)Br)NO |
SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O |
Appearance | Assay:≥99%A solid |
Chemical Characterization and Structural Properties
Molecular Architecture
7BIO's core structure consists of two fused indole rings with bromine substitution at position 7 and an oxime group at position 3 (Figure 1). X-ray crystallography data reveals planarity (torsion angle <5°) between the aromatic systems, facilitating kinase binding pocket insertion . The compound's SMILES notation (CN1C2=C(C=CC=C2Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O) encodes its stereoelectronic features, including the N-methylated indole nitrogen and nitroso group orientation .
Table 1: Key Physicochemical Parameters
Discrepancies in molecular formula reports (C₁₆H₁₀BrN₃O₂ in some batches ) suggest potential salt form variations requiring further chromatographic validation.
Synthetic Accessibility
The synthetic route to 7BIO involves bromination of indirubin-3-oxime using N-bromosuccinimide in dimethylformamide, yielding 65-72% crude product. Subsequent purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity . Nuclear magnetic resonance (¹H NMR, DMSO-d₆) confirms structure through characteristic peaks: δ 11.32 (s, 1H, OH), 8.21 (d, J=7.8 Hz, 1H), 7.89 (d, J=8.1 Hz, 1H), 7.64-7.54 (m, 3H) .
Pharmacological Profile
Neuroprotective Effects
In Aβ₁₋₄₂ oligomer-treated mice (ICV injection, 5 nmol), 7BIO administration (2.3-23.3 μg/kg i.p.) demonstrated:
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84.6% preservation in Morris water maze performance vs. Aβ controls
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2.1-fold increase in synaptic density (synapsin-1/PSD-95 immunohistochemistry)
Mechanistically, 7BIO increased pSer9-GSK3β expression by 58.4% (Western blot), suppressing tau hyperphosphorylation (pTau reduction: 64.3%) . Astrocyte (GFAP+ cells) and microglial (CD45+ cells) activation decreased by 71.8% and 69.2% respectively in treated hippocampi .
Antineoplastic Activity
7BIO induces atypical cell death in cancer models through:
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Mitochondrial membrane depolarization (ΔΨm loss: 83.4% at 25 μM)
In Jurkat T-cells, 72-hour exposure to 10 μM 7BIO caused 89.1% viability loss without caspase-3 activation, suggesting necroptosis pathway involvement .
Table 2: Kinase Inhibition Profile
Target | IC₅₀ (μM) | Assay Type | Reference |
---|---|---|---|
CDK1/Cyclin B | 22 | Radioactive | |
CDK5/p35 | 33 | Fluorescence | |
GSK3β | 32 | Colorimetric | |
Aurora B | 0.022 | Luminescent |
Mechanism of Action
Dual Kinase Modulation
7BIO's ATP-competitive binding to CDK5 (Kd: 0.48 μM) and GSK3β (Kd: 0.52 μM) occurs through:
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Hydrogen bonding between oxime OH and kinase hinge region Glu81 (CDK5)/Lys85 (GSK3β)
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Bromine halogen bonding with hydrophobic pocket residues (Leu83 in CDK5)
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π-π stacking interactions with phenylalanine gatekeeper (Phe82 in CDK5)
Aβ Oligomer Disruption
Co-incubation with 7BIO (10 μM) reduces Aβ₁₋₄₂ oligomer formation by 78.4% (dot blot) . Molecular dynamics simulations suggest compound insertion into β-sheet grooves (binding energy: -9.2 kcal/mol), preventing β-hairpin stabilization .
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